molecular formula C14H10FNO B6375792 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol CAS No. 1261897-98-6

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6375792
CAS No.: 1261897-98-6
M. Wt: 227.23 g/mol
InChI Key: OMKLBSHVFJNKEN-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxyl group (-OH) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and purification methods can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O).

    Reduction: The cyano group (-CN) can be reduced to an amine group (-NH2).

    Substitution: The fluoro group (-F) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Cyano-5-(4-fluoro-3-methylphenyl)benzaldehyde.

    Reduction: Formation of 3-Amino-5-(4-fluoro-3-methylphenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and fluoro group (-F) can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group (-OH) can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-(3-fluoro-4-methylphenyl)phenol
  • 3-Cyano-5-(4-fluoro-2-methylphenyl)phenol
  • 3-Cyano-5-(4-fluoro-3-methylphenyl)aniline

Uniqueness

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-4-11(2-3-14(9)15)12-5-10(8-16)6-13(17)7-12/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKLBSHVFJNKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684695
Record name 4'-Fluoro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-98-6
Record name 4'-Fluoro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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